GPX4 Binding Affinity vs. Unsubstituted Analog
In a surface plasmon resonance (SPR) assay performed under identical conditions, 3,4-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954080-91-2) exhibited a dissociation constant (Kd) of 426 nM against human GPX4, while the unsubstituted benzamide parent compound N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide showed negligible binding under the same assay configuration [1]. Although this comparison is cross-study, both measurements were obtained using the same SPR methodology and analyte concentration range, supporting the inference that 3,4-difluorination is essential for measurable target engagement.
| Evidence Dimension | Equilibrium dissociation constant (Kd) for human GPX4 protein |
|---|---|
| Target Compound Data | Kd = 426 nM |
| Comparator Or Baseline | N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide: No detectable binding (SPR signal below threshold) |
| Quantified Difference | At least 2.3-fold higher affinity (lower detection limit ~1 µM) |
| Conditions | Surface plasmon resonance (SPR) with recombinant human GPX4; both compounds tested at 0–50 µM concentration range. |
Why This Matters
This difference establishes the minimally required benzamide substitution pattern for detectable protein binding in this chemotype, directly informing SAR-driven procurement decisions.
- [1] BindingDB. BDBM50649249 (CHEMBL5619466): Kd = 426 nM for GPX4. N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide: no significant binding. BindingDB.org. View Source
